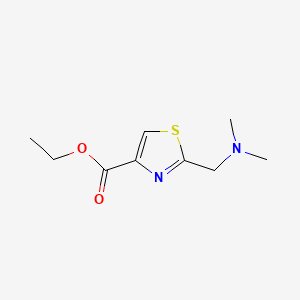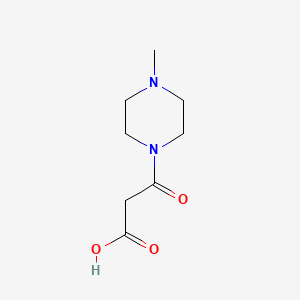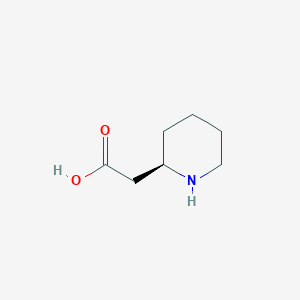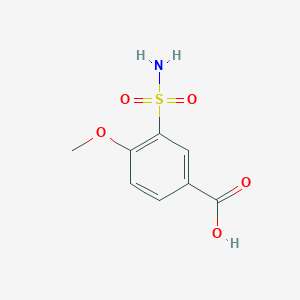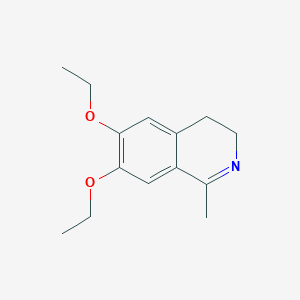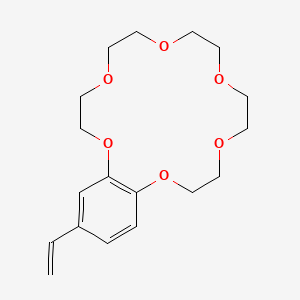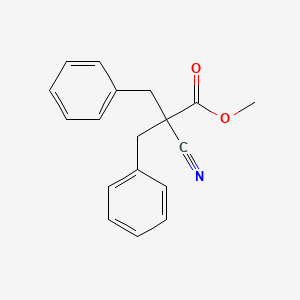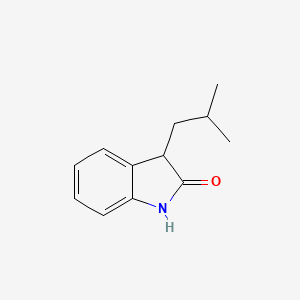
3-Isobutyl-2-Oxindol
Übersicht
Beschreibung
3-Isobutyl-2-oxindole is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Isobutyl-2-oxindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isobutyl-2-oxindole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
HIV-1-Inhibitoren
3-Oxindol-Derivate, einschließlich 3-Isobutyl-2-Oxindol, wurden als niedermolekulare Inhibitoren identifiziert, die die Tat-vermittelte virale Transkription in HIV-1 angreifen . Das 3-Oxindol-Gerüst hat sich als wirksam erwiesen, um die HIV-1-Infektion zu hemmen . Diese Entdeckung eröffnet einen neuen Weg für die Entwicklung von Anti-HIV-1-Wirkstoffen .
Antikrebsmittel
Oxindol-Derivate, einschließlich this compound, wurden als krebshemmende Stoffe gefunden . Das Substitutionsmuster an der C-3-Position von Oxindol beeinflusst seine biologischen Aktivitäten, einschließlich der Antikrebsaktivität, stark .
Antidiabetika
This compound und andere Oxindol-Derivate wurden als antidiabetische Stoffe gefunden . Struktur-Aktivitäts-Beziehungsstudien haben ergeben, dass das Substitutionsmuster an der C-3-Position von Oxindol diese biologischen Aktivitäten stark beeinflusst .
Antibakterielle Mittel
Oxindol-Derivate, einschließlich this compound, wurden als antibakterielle Stoffe gefunden . Das Substitutionsmuster an der C-3-Position von Oxindol beeinflusst diese biologischen Aktivitäten stark .
Antioxidantien
This compound und andere Oxindol-Derivate wurden als antioxidative Stoffe gefunden . Das Substitutionsmuster an der C-3-Position von Oxindol beeinflusst diese biologischen Aktivitäten stark .
Kinase-Inhibitoren
Oxindol-Derivate, einschließlich this compound, wurden als Kinase-Inhibitoren gefunden . Das Substitutionsmuster an der C-3-Position von Oxindol beeinflusst diese biologischen Aktivitäten stark .
Wirkmechanismus
Target of Action
3-Isobutyl-2-oxindole is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 3-Isobutyl-2-oxindole may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Isobutyl-2-oxindole may interact with its targets to induce a range of biological effects.
Biochemical Pathways
For instance, indole can be produced from tryptophan by tryptophanase in many bacterial species . Furthermore, various bacterial strains have obtained the ability to transform and degrade indole . These findings suggest that 3-Isobutyl-2-oxindole may also be involved in similar biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that 3-Isobutyl-2-oxindole may exert a range of molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
3-Isobutyl-2-oxindole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which can influence various biological pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and receptors.
Cellular Effects
3-Isobutyl-2-oxindole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the JAK/STAT3 signaling pathway, which is crucial for cell survival and apoptosis . Additionally, 3-Isobutyl-2-oxindole can alter gene expression profiles, leading to changes in cellular functions such as proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of 3-Isobutyl-2-oxindole involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been reported to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to downstream effects on various biochemical pathways. Additionally, 3-Isobutyl-2-oxindole can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Isobutyl-2-oxindole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Isobutyl-2-oxindole remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 3-Isobutyl-2-oxindole in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Isobutyl-2-oxindole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity.
Metabolic Pathways
3-Isobutyl-2-oxindole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it can undergo glucosylation by enzymes such as UGT74D1, which converts it into more water-soluble forms for excretion . These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetics.
Transport and Distribution
The transport and distribution of 3-Isobutyl-2-oxindole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux carriers, such as PIN efflux carriers, which regulate its intracellular concentration . Additionally, binding proteins can facilitate its distribution to specific tissues, influencing its localization and accumulation within the body.
Subcellular Localization
3-Isobutyl-2-oxindole exhibits specific subcellular localization patterns that affect its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with various biomolecules to exert its biological effects.
Eigenschaften
IUPAC Name |
3-(2-methylpropyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8(2)7-10-9-5-3-4-6-11(9)13-12(10)14/h3-6,8,10H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNMEXRCASTLJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378127 | |
| Record name | 3-Isobutyl-2-oxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251550-17-1 | |
| Record name | 3-Isobutyl-2-oxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone](/img/structure/B1596850.png)
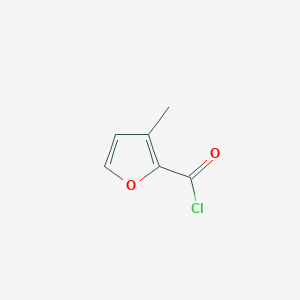
![4-[2-(4-Nitrophenyl)ethyl]morpholine](/img/structure/B1596853.png)
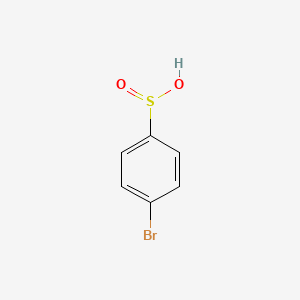
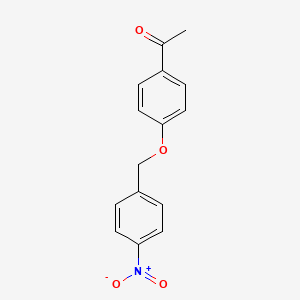
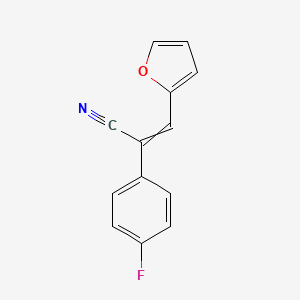
![1-Furan-2-yl-2-[2-(3-hydroxy-propylamino)-benzoimidazol-1-yl]-ethanone](/img/structure/B1596863.png)
